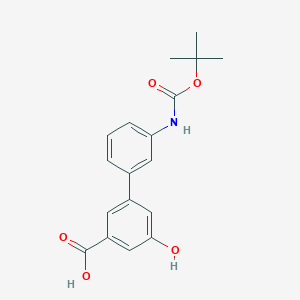
5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid (5-BOC-2-FBA) is an organic compound belonging to the class of compounds known as fluorobenzoic acids. It is a colorless solid with a melting point of 183-186°C and is soluble in organic solvents. 5-BOC-2-FBA is commonly used in organic synthesis and is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Mecanismo De Acción
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% is not well understood. However, it is believed that the compound acts as an acid catalyst, which facilitates the formation of aryl fluorides from the reaction of 2-fluorobenzoic acid with 3-bromo-1-propanol. In addition, the compound may also act as a proton donor, which helps to facilitate the formation of peptides and peptidomimetics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% are not well understood. However, it is believed that the compound may have some effect on the metabolism of various compounds, such as peptides and peptidomimetics. In addition, the compound may also have some effect on the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% in laboratory experiments is its high purity and low cost. The compound is readily available in a variety of forms and is relatively easy to synthesize. Furthermore, the compound is highly soluble in a variety of organic solvents, making it easy to use in a variety of laboratory experiments.
However, there are some limitations to using 5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% in laboratory experiments. The compound is not very stable and can easily decompose in the presence of light or heat. In addition, the compound can be toxic if inhaled or ingested and should be handled with care.
Direcciones Futuras
The potential applications of 5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% are vast and the compound has yet to be fully explored. Some potential future directions for research include its use in the synthesis of peptides and peptidomimetics, its use as a catalyst in the synthesis of various organic compounds, and its use as a reagent in the synthesis of aryl fluorides. In addition, further research could be conducted to explore the biochemical and physiological effects of the compound, as well as its potential applications in drug discovery and development.
Métodos De Síntesis
5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% can be synthesized by reacting 2-fluorobenzoic acid with 3-bromo-1-propanol in the presence of an acid catalyst. The reaction is carried out at room temperature and yields a white solid product with a melting point of 183-186°C. The reaction can be monitored by thin-layer chromatography (TLC) and the yield of the reaction can be improved by the use of a high-pressure reaction vessel.
Aplicaciones Científicas De Investigación
5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of peptides, peptidomimetics, and other bioactive molecules. It has also been used as a starting material in the synthesis of various heterocyclic compounds, such as quinolines and indoles. In addition, it has been used as a reagent in the synthesis of aryl fluorides and as a catalyst in the synthesis of various organic compounds.
Propiedades
IUPAC Name |
2-fluoro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-15(19)14(10-12)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNOICOROGTSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412380.png)
![4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412397.png)
![6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412400.png)
![4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412403.png)

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412410.png)







